molecular formula C20H30ClN3O2S3 B560153 6H05 CAS No. 1469338-01-9

6H05

Cat. No.: B560153
CAS No.: 1469338-01-9
M. Wt: 476.109
InChI Key: WEEYMZOUPNIHLG-UHFFFAOYSA-N
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Description

K-Ras inhibitors are a class of compounds designed to target and inhibit the activity of the K-Ras protein, which is a small GTPase. K-Ras is one of the most commonly mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . These inhibitors are crucial in cancer therapy as they aim to block the signaling pathways that drive tumor growth and survival.

Comparison with Similar Compounds

K-Ras inhibitors are unique in their ability to target specific mutations within the K-Ras protein. Similar compounds include inhibitors targeting other members of the RAS family, such as HRAS and NRAS . K-Ras inhibitors are distinct in their specificity for K-Ras mutations, particularly the G12C mutation . Other similar compounds include pan-KRAS inhibitors, PROTACs, siRNAs, and PNAs, which target multiple RAS isoforms or employ different mechanisms of action .

List of Similar Compounds

  • HRAS inhibitors
  • NRAS inhibitors
  • Pan-KRAS inhibitors
  • PROTACs
  • siRNAs
  • PNAs

K-Ras inhibitors represent a significant advancement in targeted cancer therapy, offering hope for improved treatment outcomes in patients with K-Ras-driven cancers.

Biological Activity

6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.

This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.

Key Features of this compound:

  • Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.
  • Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.
  • Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.

Research Findings

Recent studies have highlighted several critical aspects of this compound's biological activity:

  • Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .
  • Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .

Table 1: Comparison of K-Ras Inhibitors

Compound NameMechanism of ActionUnique Features
This compound Allosteric inhibitor of K-Ras(G12C)Alters nucleotide preference; selective for G12C
Sotorasib Direct inhibitor of K-Ras(G12C)First FDA-approved drug targeting K-Ras(G12C)
Adagrasib Similar direct inhibition of K-Ras(G12C)Demonstrated efficacy in clinical trials
BI-3406 Allosteric inhibitor of K-RasTargets different conformational states
SAR629 Inhibits downstream signaling pathwaysFocuses on inhibiting MEK/ERK pathway

Case Studies

Several case studies illustrate the application and effectiveness of this compound in research settings:

  • Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .
  • Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMZOUPNIHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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